

In Vivo Showdown: ARV-771 Outperforms Enzalutamide in Preclinical Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

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A head-to-head comparison of the PROTAC protein degrader **ARV-771** and the androgen receptor inhibitor enzalutamide reveals superior tumor growth inhibition by **ARV-771** in preclinical models of castration-resistant prostate cancer (CRPC). Experimental data from in vivo studies demonstrates that **ARV-771** not only induces significant tumor regression in enzalutamide-resistant xenografts but also more effectively curtails tumor growth in models where enzalutamide shows minimal activity.

This guide provides a detailed comparison of the in vivo efficacy of **ARV-771** and enzalutamide, presenting key experimental data, methodologies, and a visualization of their distinct mechanisms of action for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The in vivo antitumor activity of **ARV-771** has been directly compared to enzalutamide in xenograft models of castration-resistant prostate cancer. The data, summarized below, highlights the superior performance of **ARV-771** in both enzalutamide-resistant and other CRPC models.



Parameter	ARV-771	Enzalutamide	Prostate Cancer Model	Reference
Tumor Growth Inhibition (TGI)	Induces dose- dependent tumor regression	Not effective	22Rv1 (Enzalutamide- Resistant)	[1]
Tumor Growth Inhibition (TGI)	60%	Marginal impact	VCaP	[2]
Serum PSA Reduction	60-80%	40%	VCaP	[2]

Table 1: Summary of Comparative In Vivo Efficacy of **ARV-771** and Enzalutamide.

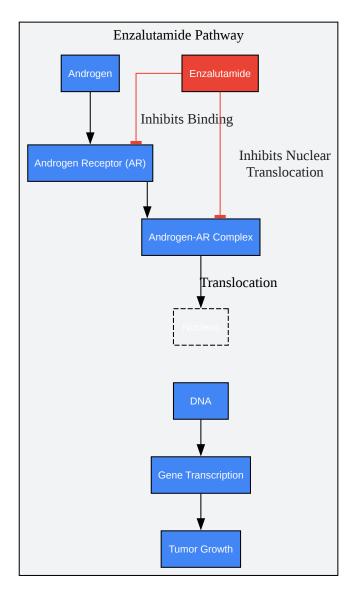
Mechanisms of Action: Inhibition vs. Degradation

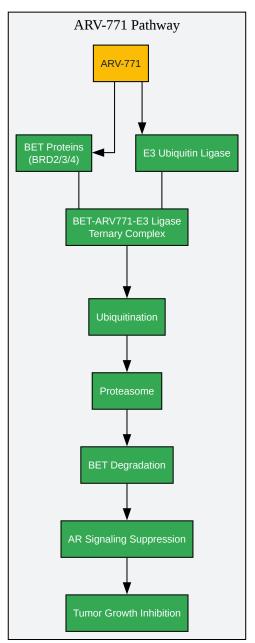
Enzalutamide and **ARV-771** employ fundamentally different mechanisms to disrupt androgen receptor (AR) signaling, a key driver of prostate cancer growth.

Enzalutamide acts as a competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation, and subsequent binding to DNA, thereby inhibiting the transcription of AR target genes.[1]

ARV-771, on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule that brings about the degradation of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1] The degradation of these BET proteins, which are critical readers of the epigenetic code, leads to the downstream suppression of AR signaling and AR protein levels.[1] This mechanism allows ARV-771 to be effective even in contexts where enzalutamide fails, such as in the presence of AR splice variants that lack the ligand-binding domain.[1]







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Figure 1: Mechanisms of Action for Enzalutamide and ARV-771.



Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

22Rv1 Enzalutamide-Resistant Xenograft Study[1]

- · Animal Model: Male Nu/Nu mice were used for this study.
- Cell Line and Implantation: 22Rv1 human castration-resistant prostate cancer cells were implanted subcutaneously into the flanks of the mice.
- Treatment Groups:
 - Vehicle control
 - ARV-771 (administered subcutaneously, daily, at doses of 10 mg/kg and 30 mg/kg)
 - OTX015 (a BET inhibitor, for comparison)
 - Docetaxel (chemotherapy control)
- Dosing and Administration: ARV-771 was administered daily via subcutaneous injection.
- Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition and regression. Body weight was monitored as an indicator of toxicity.

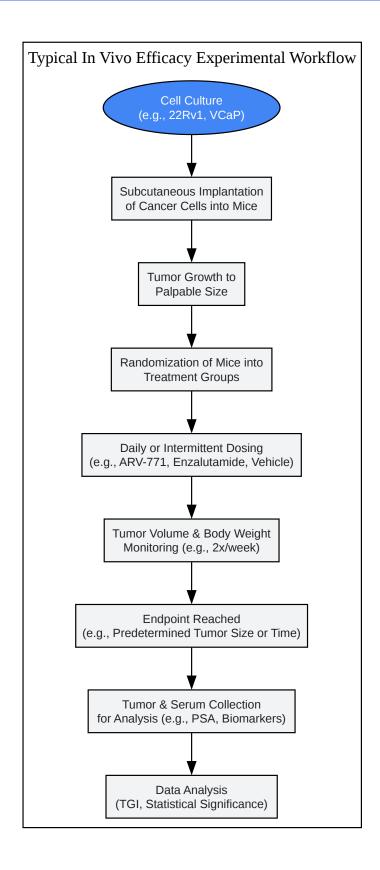
VCaP Xenograft Study[2]

- Animal Model: Male CB17 SCID mice were utilized.
- Cell Line and Implantation: VCaP human prostate cancer cells were subcutaneously implanted into the mice.
- Treatment Groups:
 - Vehicle control
 - ARV-771 (administered subcutaneously with intermittent dosing schedules: every 3 days or 3 days on/4 days off)



- Enzalutamide
- Dosing and Administration: ARV-771 was administered subcutaneously. The study evaluated two different intermittent dosing schedules.
- Efficacy Endpoints:
 - Tumor volume was measured to determine tumor growth inhibition (TGI).
 - Serum levels of prostate-specific antigen (PSA) were analyzed by ELISA as a surrogate biomarker for tumor burden.
 - · Body weight was monitored for signs of toxicity.





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Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.



In conclusion, the preclinical in vivo data strongly suggests that **ARV-771**, through its novel mechanism of BET protein degradation, offers a significant efficacy advantage over the androgen receptor inhibitor enzalutamide, particularly in the context of enzalutamide-resistant prostate cancer. These findings support the continued investigation of BET protein degradation as a promising therapeutic strategy for patients with advanced prostate cancer.

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References

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- To cite this document: BenchChem. [In Vivo Showdown: ARV-771 Outperforms
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